N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide, also known as AKT inhibitor VIII, is a chemical compound used in scientific research. It is a potent and selective inhibitor of protein kinase B (AKT), which plays a crucial role in cell survival, growth, and proliferation. The inhibition of AKT has been shown to have potential therapeutic benefits in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide inhibitor VIII works by selectively inhibiting the activity of this compound, which is a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell survival, growth, and proliferation. This compound is activated by various growth factors and cytokines, leading to the activation of downstream signaling pathways that promote cell survival and growth. Inhibition of this compound activity by this compound inhibitor VIII leads to the inhibition of these downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
This compound inhibitor VIII has been shown to have potent biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, it has been shown to have potential therapeutic benefits in cardiovascular diseases by inhibiting the proliferation of vascular smooth muscle cells.
Advantages and Limitations for Lab Experiments
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide inhibitor VIII has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which allows for the specific inhibition of this compound activity without affecting other signaling pathways. It is also relatively easy to synthesize and has a long shelf life. However, this compound inhibitor VIII also has some limitations. It is not suitable for in vivo studies due to its poor pharmacokinetic properties, and its use in cell culture studies may be limited by its cytotoxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide inhibitor VIII. One potential direction is the development of more potent and selective this compound inhibitors with improved pharmacokinetic properties for in vivo studies. Another direction is the investigation of the role of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of this compound inhibitor VIII as a potential therapeutic agent for cancer, diabetes, and cardiovascular diseases warrants further investigation.
Synthesis Methods
The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide inhibitor VIII involves several steps, including the reaction of 3-amino-4,6-dimethylpyridine-2-carboxylic acid with dimethylformamide dimethyl acetal, followed by the reaction with 2-bromo-4,6-dimethylpyrimidine. The resulting intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride to yield the final product.
Scientific Research Applications
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide inhibitor VIII has been extensively used in scientific research to study the role of this compound in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been used to study the role of this compound in insulin signaling and glucose metabolism, as well as in cardiovascular diseases.
properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-9-13(10(2)21-15(20-9)23(3)4)22-14(24)11-6-5-7-12(8-11)16(17,18)19/h5-8H,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTALTRVRZMZRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.